molecular formula C26H33NO6 B560089 Ro 25-6981 maleate CAS No. 1312991-76-6

Ro 25-6981 maleate

Cat. No.: B560089
CAS No.: 1312991-76-6
M. Wt: 455.5 g/mol
InChI Key: FYJZEHCQSUBZDY-SEELMCCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ro 25-6981 maleate is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the NR2B subunit. It is widely used in neuroscience research due to its high specificity and efficacy in blocking these receptors. The compound has shown significant neuroprotective effects and is used to study various neurological conditions, including neurodegenerative diseases, neuropathic pain, and psychiatric disorders .

Scientific Research Applications

Ro 25-6981 maleate has a wide range of scientific research applications:

    Chemistry: Used to study the structure and function of NMDA receptors and to develop new receptor antagonists.

    Biology: Employed in research on synaptic transmission, neuroplasticity, and neuroprotection.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases, neuropathic pain, and psychiatric disorders.

    Industry: Used in the development of new pharmaceuticals and as a tool in drug discovery

Mechanism of Action

Target of Action

Ro 25-6981 maleate is a potent and selective antagonist of NMDA (N-methyl-D-aspartate) glutamate receptors, specifically targeting the NR2B subunit . The NMDA receptor is a type of ionotropic glutamate receptor, and the NR2B subunit is one of several subunits that make up this receptor. The NMDA receptor plays a crucial role in synaptic plasticity, a cellular mechanism for learning and memory.

Mode of Action

This compound acts as an activity-dependent blocker of NMDA receptors containing the NR2B subunit . It selectively inhibits these receptors with IC50 values of 0.009 μM for NR2B vs. 52 μM for NR2A subunits . This means that this compound is over 5000 times more selective for NR2B subunits than NR2A subunits.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamatergic signaling pathway. By selectively blocking NMDA receptors containing the NR2B subunit, this compound can modulate the activity of this pathway, which plays a key role in neuronal communication and synaptic plasticity .

Pharmacokinetics

It is known to be soluble in water, which may influence its absorption and distribution in the body

Result of Action

This compound has been shown to have neuroprotectant effects and to reduce inflammatory and neuropathic pain in rodent models . Its selective inhibition of NMDA receptors containing the NR2B subunit can protect neurons from excitotoxicity, a process where neurons are damaged or killed by excessive stimulation by neurotransmitters such as glutamate.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the solubility and stability of the compound . Additionally, the presence of other molecules can influence the binding of this compound to its target receptors.

Safety and Hazards

Ro 25-6981 maleate may cause skin irritation, serious eye irritation, and respiratory irritation . It is very toxic to aquatic life . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid release to the environment .

Future Directions

Ro 25-6981 maleate has shown potential for research in various fields due to its neuroprotective properties and its role as a potent and selective antagonist of NMDA receptors . It has been used in studies related to Parkinson’s disease and has shown potential for future research in this area.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ro 25-6981 maleate is synthesized through a multi-step chemical process The synthesis begins with the preparation of the core structure, which involves the formation of a piperidine ringThe final step involves the formation of the maleate salt, which enhances the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Ro 25-6981 maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products

The major products formed from these reactions include various derivatives and analogs of this compound, which are used in research to study the compound’s structure-activity relationships and to develop new therapeutic agents .

Comparison with Similar Compounds

Ro 25-6981 maleate is unique in its high selectivity and potency for NR2B-containing NMDA receptors. Similar compounds include:

This compound stands out due to its high specificity for NR2B subunits, making it a valuable tool in neuroscience research and drug development .

Properties

IUPAC Name

4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2.C4H4O4/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18;5-3(6)1-2-4(7)8/h2-10,17,19,22,24-25H,11-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-,22+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJZEHCQSUBZDY-SEELMCCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312991-76-6
Record name 1312991-76-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.